2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid
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Overview
Description
2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid is a biochemical compound with the molecular formula C14H18N2O3. It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid typically involves the reaction of 2-methylbenzylamine with ethyl 2-oxoacetate, followed by cyclization to form the piperazine ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. standard organic synthesis techniques involving controlled reaction conditions and purification steps are likely employed to ensure high purity and yield .
Types of Reactions:
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid is used in:
Mechanism of Action
The mechanism of action of 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid: Similar structure but with a different position of the methyl group on the benzyl ring.
2-[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid: Another isomer with the methyl group in the para position.
Uniqueness: 2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-2-3-5-11(10)9-16-7-6-15-14(19)12(16)8-13(17)18/h2-5,12H,6-9H2,1H3,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQDFWIQOVQQIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388134 |
Source
|
Record name | {1-[(2-Methylphenyl)methyl]-3-oxopiperazin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022918-77-9 |
Source
|
Record name | {1-[(2-Methylphenyl)methyl]-3-oxopiperazin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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